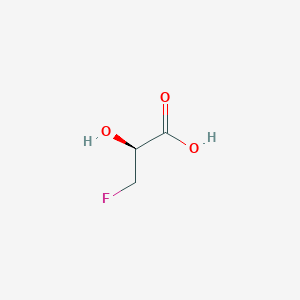

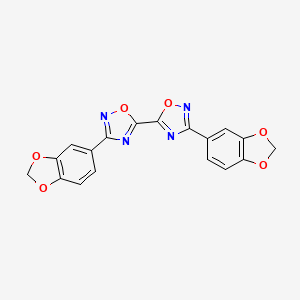

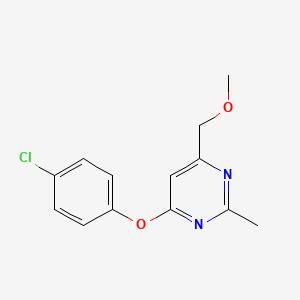

2-(2-Methoxyethoxy)isonicotinamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Coordination Chemistry

The reaction between certain compounds and isonicotinamide in a solvent can yield a mixture of compounds. This suggests that “2-(2-Methoxyethoxy)isonicotinamide” could be used in coordination chemistry to synthesize new compounds .

Crystal Engineering

Isonicotinamide-based compounds have been used in crystal engineering. The isonicotinamide ligand in “2-(2-Methoxyethoxy)isonicotinamide” could potentially promote the arrangement of different structures and direct the formation of 2D and 3D supramolecular assemblies .

Organic and Inorganic Materials

The design of new organic and inorganic materials linked by intermolecular forces is a topic of current interest. “2-(2-Methoxyethoxy)isonicotinamide”, with its hydrogen bonds, could be used as a tool for crystal engineering .

Synthesis of Novel Derivatives

Isonicotinamide derivatives can be prepared by quaternization reactions of isonicotinamide with other compounds. “2-(2-Methoxyethoxy)isonicotinamide” could potentially be used in the synthesis of novel derivatives .

Safety and Hazards

Mechanism of Action

Target of Action

It is structurally similar to isonicotinamide , which is known to interact with several targets, including ADP-ribosyl cyclase 2 and exotoxin A . These targets play crucial roles in various biological processes, including cellular metabolism and immune response .

Mode of Action

Isonicotinamide is known to bind to its targets and modulate their activity . The specific changes resulting from this interaction would depend on the nature of the target and the context of the biological system.

Biochemical Pathways

Isonicotinamide, a structurally similar compound, has been shown to influence pathways related to cellular metabolism and immune response . The downstream effects of these pathway modulations can include changes in cellular energy production, immune cell activity, and other cellular functions .

Result of Action

Based on its structural similarity to isonicotinamide, it may have similar effects, such as modulating cellular metabolism and immune response .

properties

IUPAC Name |

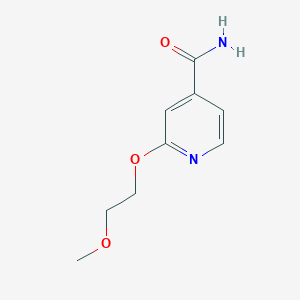

2-(2-methoxyethoxy)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-4-5-14-8-6-7(9(10)12)2-3-11-8/h2-3,6H,4-5H2,1H3,(H2,10,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNOYCTJIOFKMNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=NC=CC(=C1)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-Methoxyethoxy)isonicotinamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

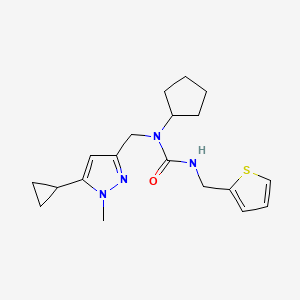

![6,6-dimethyl-9-pyridin-4-yl-2-(3,4,5-trimethoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2412836.png)

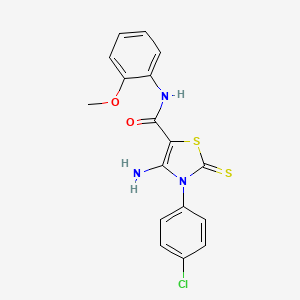

![N-(3-(dimethylamino)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2412843.png)

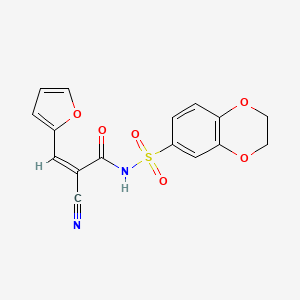

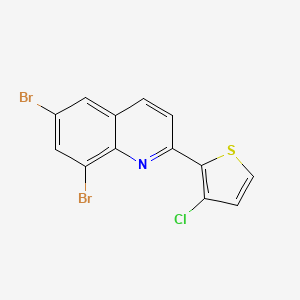

![2-[(Tert-butoxy)carbonyl]-2-azabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2412846.png)

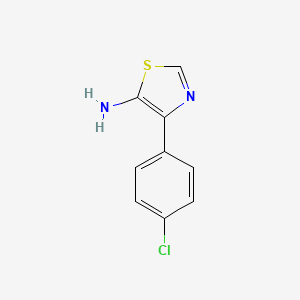

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4,6-dimorpholino-1,3,5-triazin-2-amine](/img/structure/B2412848.png)